molecular formula C21H20ClN3O2 B2938364 N-(4-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946267-65-8

N-(4-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2938364
CAS RN: 946267-65-8
M. Wt: 381.86
InChI Key: URNKTLPLBZNUJI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in the scientific community.

Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Researchers have extensively explored the synthesis of novel heterocyclic compounds, including derivatives of pyridazinone, due to their wide spectrum of biological activities. For instance, the reaction of certain butanoic acids with hydrazines yielded pyridazinone derivatives, some of which showed antimicrobial and antifungal activities (Sayed et al., 2003; Abubshait, 2007).

  • The potential anticancer, antiangiogenic, and antioxidant activities of pyridazinone derivatives have been highlighted, with certain compounds showing significant inhibitory effects on various human cancer cell lines and potent antiangiogenic and antioxidant activities (Kamble et al., 2015).

Molecular Structure and Interaction Studies

  • The structural and interaction studies of pyridazinone derivatives have been crucial in understanding their potential therapeutic applications. For example, the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents have shown promising results against pathogenic strains, indicating their potential utilization to help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Neuroprotective and Anticonvulsant Properties

  • The neuroprotective properties of N-acylaminophenothiazines, derived from similar structural frameworks, have been reported. These compounds exhibit multifunctional activities, including selective inhibition of butyrylcholinesterase, protection against neuronal damage caused by free radicals, and potential treatment applications for Alzheimer's disease (González-Muñoz et al., 2011).

Anticorrosive and Catalytic Applications

  • Beyond biomedical applications, pyridazine derivatives have also been explored for their inhibitory effects on the corrosion of metals and as catalytic agents in chemical reactions, showcasing the versatility of these compounds in various scientific and industrial applications (Mashuga et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-15-4-6-16(7-5-15)19-12-13-21(27)25(24-19)14-2-3-20(26)23-18-10-8-17(22)9-11-18/h4-13H,2-3,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNKTLPLBZNUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

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